
(1-Benzyl-2-sulfanyl-1h-imidazol-5-yl)methanol
Overview
Description
(1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol is a substituted imidazole derivative featuring a benzyl group at the 1-position, a sulfhydryl (-SH) group at the 2-position, and a hydroxymethyl (-CH2OH) group at the 5-position. Designed as a selective cyclooxygenase-2 (COX-2) inhibitor, it was synthesized via nucleophilic substitution, dehydrative cyclization, and subsequent S-methylation/oxidation steps . Structural characterization was confirmed via IR, NMR, and mass spectrometry, while molecular docking studies demonstrated its preferential binding to COX-2 over COX-1, suggesting reduced gastrointestinal toxicity compared to non-selective NSAIDs .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Benzyl-2-sulfanyl-1h-imidazol-5-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzylamine with carbon disulfide to form benzyl dithiocarbamate, which is then cyclized with formaldehyde and ammonium acetate to yield the desired imidazole derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The sulfanyl group in this compound can undergo oxidation to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the sulfanyl group, typically using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents like sodium hydride and alkyl halides are commonly used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Sodium hydride, alkyl halides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: De-sulfanyl derivatives.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
Biological Activities
Research indicates that imidazole derivatives, including (1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol, exhibit a range of biological activities:
Antimicrobial Properties : Preliminary studies suggest potential antimicrobial and antifungal properties, making this compound a candidate for pharmaceutical development. Similar compounds have shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria .
Enzyme Inhibition : The compound may act as an enzyme inhibitor, influencing biochemical pathways by altering enzyme activity. This characteristic is significant for developing drugs targeting specific metabolic processes.
Applications in Research and Industry
The unique combination of functional groups in this compound opens avenues for various applications:
- Pharmaceutical Development : Given its potential antimicrobial properties, this compound can be explored as a lead candidate for developing new antibiotics or antifungal agents.
- Biochemical Research : Its ability to interact with enzymes and receptors positions it as a valuable tool for studying biochemical pathways and mechanisms.
- Material Science : The compound may also find applications in material science due to its unique chemical properties, potentially leading to new materials with specific functionalities.
Comparative Analysis with Related Compounds
To better understand the potential of this compound, it is useful to compare it with similar compounds:
Compound Name | Structure | Unique Features |
---|---|---|
(1-Benzyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol | Structure | Contains a methanesulfonyl group influencing reactivity |
(1-Benzyl-2-(benzylsulfanyl)-1H-imidazol-5-yl)methanol | Structure | Different substitution pattern affecting properties |
Mechanism of Action
The mechanism of action of (1-Benzyl-2-sulfanyl-1h-imidazol-5-yl)methanol depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The imidazole ring can interact with metal ions or hydrogen bond donors/acceptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key structural variations among imidazole derivatives influence pharmacological activity, synthesis pathways, and physicochemical properties. Below is a detailed comparison:
Structural and Pharmacological Differences
Physicochemical Properties
- Polarity : The sulfonyl (-SO2CH3) derivative (268.3 g/mol) is more polar than the sulfanyl (-SH) or methyl (-CH3) analogs, affecting solubility and bioavailability.
Biological Activity
(1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This imidazole derivative features a sulfanyl group, which is known to influence its interaction with biological targets. The compound's structure suggests it may have applications in drug development, particularly in the fields of antimicrobial and anticancer research.
- Molecular Formula : C₁₁H₁₂N₂OS
- Molecular Weight : 220.29 g/mol
- CAS Number : 98412-23-8
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Imidazole derivatives often act as inhibitors or activators, modulating the function of their targets, which can lead to significant biochemical effects.
Target Proteins
Research indicates that imidazole derivatives can affect various biological pathways, including:
- Enzyme Inhibition : Compounds like this compound may inhibit enzymes involved in critical metabolic processes.
- Receptor Modulation : The compound could interact with receptors that play roles in pain signaling and inflammation.
Antimicrobial Properties
Studies have shown that imidazole derivatives possess antimicrobial activity, making them potential candidates for developing new antibiotics. The sulfanyl group enhances the compound's ability to penetrate bacterial membranes and disrupt cellular functions.
Anticancer Activity
Research has also indicated that this compound may exhibit anticancer properties. Its mechanism might involve the inhibition of cancer cell proliferation through apoptosis induction or cell cycle arrest.
Case Studies and Research Findings
-
Antimicrobial Activity :
- A study demonstrated that imidazole derivatives, including this compound, showed significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
- Anticancer Potential :
- Mechanistic Insights :
Comparative Analysis with Similar Compounds
Compound Name | Structure | Biological Activity |
---|---|---|
This compound | Structure | Antimicrobial, Anticancer |
(1-Benzyl-2-methylsulfanyl-1H-imidazol-5-yl)methanol | Similar to above but with a methylsulfanyl group | Antimicrobial |
(1-Benzyl-2-(benzylsulfanyl)-1H-imidazol-5-yl)methanol | Contains a benzylsulfanyl group | Potentially similar biological activities |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (1-Benzyl-2-sulfanyl-1H-imidazol-5-yl)methanol?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, coupling reactions using hydroxybenzotriazole (HOBT) and dicyclohexylcarbodiimide (DCC) under mild conditions (20–25°C) can introduce sulfanyl groups to the imidazole core. Reaction optimization often involves pH control (6.5–7.5) and inert atmospheres to prevent oxidation of the thiol group . Purification via column chromatography with chloroform/ethyl acetate/hexane mixtures is standard .
Q. How is the structure of this compound confirmed experimentally?
- Methodological Answer : Structural confirmation relies on spectroscopic techniques:
- NMR : H and C NMR identify proton environments and carbon connectivity, with characteristic shifts for the benzyl (δ 4.5–5.0 ppm) and sulfanyl groups (δ 1.8–2.2 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] peaks matching CHNOS) .
- X-ray Crystallography : SHELX software refines crystal structures, resolving bond angles and stereochemistry .
Q. What biological activities are commonly investigated for this compound?
- Methodological Answer : Studies focus on:
- Antimicrobial Activity : Agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC values reported .
- Antioxidant Properties : DPPH radical scavenging assays (IC values) quantify reactive oxygen species (ROS) inhibition .
- Enzyme Inhibition : Kinase or protease inhibition is tested via fluorometric or colorimetric assays (e.g., ATPase activity) .
Advanced Research Questions
Q. How can density functional theory (DFT) optimize the study of its electronic properties?
- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G(d)) model electron density distribution, HOMO-LUMO gaps, and electrostatic potential surfaces. The Colle-Salvetti correlation-energy formula helps predict intermolecular interactions, such as hydrogen bonding with biological targets . Solvent effects are incorporated via polarizable continuum models (PCM) .
Q. What strategies resolve contradictions in reported biological activity data?
- Methodological Answer : Contradictions arise from assay variability or impurities. Solutions include:
- Reproducibility Checks : Repeating assays under standardized conditions (e.g., pH 7.4, 37°C).
- Purity Validation : HPLC (>95% purity) or elemental analysis ensures compound integrity .
- Meta-Analysis : Systematic reviews of PubMed/Scopus datasets filter outliers and identify consensus mechanisms .
Q. How can synthetic yields be optimized for large-scale production?
- Methodological Answer : Yield optimization involves:
- Catalyst Screening : Transition metals (e.g., Pd/C) enhance coupling efficiency .
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 24 hours) while maintaining >80% yield .
Q. What advanced techniques assess pharmacokinetic properties in preclinical studies?
- Methodological Answer :
- ADME Profiling : LC-MS/MS quantifies plasma/tissue concentrations. LogP values (e.g., 1.2–1.8) predict membrane permeability .
- Molecular Docking : AutoDock Vina simulates binding to cytochrome P450 enzymes, predicting metabolic stability .
- In Vivo Toxicity : Rodent models evaluate hepatic/renal toxicity via ALT/AST levels and histopathology .
Properties
IUPAC Name |
3-benzyl-4-(hydroxymethyl)-1H-imidazole-2-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c14-8-10-6-12-11(15)13(10)7-9-4-2-1-3-5-9/h1-6,14H,7-8H2,(H,12,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIQWCVZBUKMFBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=CNC2=S)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50381513 | |
Record name | 1-Benzyl-5-(hydroxymethyl)-1,3-dihydro-2H-imidazole-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50381513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98412-23-8 | |
Record name | 1-Benzyl-5-(hydroxymethyl)-1,3-dihydro-2H-imidazole-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50381513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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